3-(4-methoxyphenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-29-18-5-2-15(3-6-18)4-9-21(28)26-12-16-10-25(11-17(16)13-26)20-8-7-19-23-22-14-27(19)24-20/h2-3,5-8,14,16-17H,4,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKMCMXIQFLYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and implications for pharmaceutical applications based on diverse research findings.
Synthesis
The synthesis of this compound involves multiple steps of organic reactions including the formation of triazole and pyridazine rings. The synthetic route typically combines various reagents and catalysts to achieve the desired molecular structure.
Antitumor Activity
Research indicates that derivatives of similar structures exhibit significant antitumor properties. A study involving 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromides demonstrated notable cytotoxic effects against a wide range of cancer cell lines. The compounds were tested against 60 different cancer cell lines including leukemia and breast cancer cells using the sulforhodamine B assay method. Results indicated that certain derivatives showed high levels of antitumor activity, suggesting that modifications in the molecular structure could enhance therapeutic efficacy .
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. For instance, docking studies have shown promising results in inhibiting 14-alpha-demethylase lanosterol , which is crucial in the biosynthesis of sterols in fungi and plants. This inhibition can lead to antifungal effects and highlights the compound's potential in treating fungal infections .
Cytotoxicity Studies
In vitro studies have demonstrated that related compounds exhibit moderate cytotoxicity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. Notably, one derivative showed an IC50 value of 1.06 μM against A549 cells and 1.23 μM against MCF-7 cells, indicating strong cytotoxic effects comparable to established chemotherapeutic agents .
Data Tables
| Activity | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Antitumor Activity | MDA-MB-468 | 0.87 | |
| Cytotoxicity | A549 | 1.06 | |
| Cytotoxicity | MCF-7 | 1.23 | |
| Enzyme Inhibition | c-Met | 0.090 |
Case Studies
- Antitumor Efficacy : A study conducted by the National Cancer Institute evaluated various derivatives for their antitumor activity across multiple cancer types. Compounds exhibiting high antitumor activity were identified as potential candidates for further development into anticancer drugs .
- Enzymatic Activity : Another study focused on the inhibitory effects against c-Met kinase, revealing that certain derivatives not only inhibited the kinase but also showed significant cytotoxicity against cancer cell lines overexpressing this enzyme .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential activity against various biological targets. The presence of the triazolo and pyridazin moieties indicates that it may function as an inhibitor for specific enzymes or receptors involved in disease processes.
Anticancer Activity
Recent studies have indicated that compounds featuring triazole rings exhibit significant anticancer properties. The unique structural features of this compound may enhance its efficacy against cancer cell lines. For instance, similar compounds have shown to inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .
Antimicrobial Properties
Research into related triazolo compounds has revealed antibacterial and antifungal activities. Given the structural similarities, it is plausible that 3-(4-methoxyphenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one could exhibit similar properties. This makes it a candidate for further exploration in the development of new antimicrobial agents .
Neuropharmacology
Compounds with complex structures like this one often interact with neurotransmitter systems. The octahydropyrrolo structure may facilitate binding to receptors involved in neurological disorders.
Potential for Treating Neurological Disorders
Research indicates that derivatives of triazoles can influence serotonin and dopamine receptors, which are crucial in treating conditions such as depression and anxiety. This compound's potential modulation of these pathways warrants investigation through in vitro and in vivo studies .
Drug Development
The synthesis of this compound can be achieved through established methods in organic chemistry, allowing for the exploration of structure-activity relationships (SAR). Understanding how variations in the structure affect biological activity will be critical for optimizing its pharmacological profile.
Case Studies
Several case studies have highlighted the importance of SAR in drug development. For example:
- A study on triazole derivatives demonstrated that modifications at specific positions significantly enhanced their anticancer activity .
- Another research effort focused on synthesizing analogs of pyridazine derivatives led to improved antimicrobial efficacy .
Analytical Techniques
To fully characterize 3-(4-methoxyphenyl)-1-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one, various analytical techniques are employed:
- NMR Spectroscopy : Used to determine the molecular structure and confirm the presence of functional groups.
- Mass Spectrometry : Assists in identifying molecular weight and purity.
- Chromatography : Essential for separating and purifying the compound during synthesis.
Comparison with Similar Compounds
Structural Differentiation
Key structural differences between the target compound and analogs include:
Physicochemical Properties
Solubility and Stability
- The 4-methoxyphenyl group increases hydrophobicity compared to unsubstituted phenyl analogs, as seen in similar compounds (logP values ~3.5–4.2) .
- The triazolopyridazine moiety may improve aqueous solubility via hydrogen bonding, contrasting with purely lipophilic thiadiazoles .
Spectroscopic Characterization
- IR and NMR : confirms that analogs with 4-methoxyphenyl groups show characteristic peaks at ~1250 cm⁻¹ (C-O-C stretch) and δ 3.8 ppm (OCH₃ protons) .
- Mass Spectrometry : High-resolution MS data for triazolo-thiadiazoles (e.g., [M+H]⁺ = 423.08 m/z) suggest the target compound would exhibit a molecular ion consistent with its larger mass .
Antifungal Potential
- Triazolo-thiadiazoles () demonstrated docking affinity for 14-α-demethylase lanosterol (3LD6), a cytochrome P450 enzyme critical in fungal ergosterol synthesis. Their binding scores (-8.2 to -9.1 kcal/mol) suggest competitive inhibition .
Comparative Bioactivity
- Pyrazoline-benzothiazoles () exhibited antidepressant and antitumor activities, but their lack of fused nitrogenous rings limits enzyme targeting compared to the target compound .
- Thiazolo-pyrrolo-pyrroles () showed structural rigidity ideal for crystallography but lacked reported bioactivity, highlighting the target’s design advantages .
Preparation Methods
Aldol Condensation Route
A widely reported method involves aldol condensation between 4-methoxyacetophenone and formaldehyde under basic conditions. The reaction proceeds via enolate formation, followed by nucleophilic attack on formaldehyde to extend the carbon chain:
This method yields the ketone in ~75% purity, requiring subsequent purification via column chromatography.
Friedel-Crafts Acylation
Alternative routes employ Friedel-Crafts acylation of anisole (4-methoxybenzene) with propionyl chloride in the presence of Lewis acids such as AlCl₃:
This method achieves higher yields (85–90%) but requires stringent anhydrous conditions.
Construction of the Octahydropyrrolo[3,4-c]Pyrrole Scaffold
The bicyclic octahydropyrrolo[3,4-c]pyrrole system is synthesized via [3 + 2] cycloaddition or ring-closing metathesis.
[3 + 2] Cyclization Strategy
A transition metal-free approach involves the base-catalyzed cyclization of activated methylene isocyanides with 4-(arylidene)-2-substituted oxazol-5(4H)-ones. For example, reacting 4-benzylidene-2-methyloxazol-5(4H)-one with methyl isocyanide in aqueous K₂CO₃ generates the pyrrolo-pyrrole core:
This method achieves 70–80% yields and tolerates diverse substituents.
Stereochemical Control
The octahydropyrrolo[3,4-c]pyrrole system contains two stereocenters. Asymmetric synthesis using chiral auxiliaries or catalysts ensures enantiomeric excess. For instance, employing (R)-BINOL-derived phosphoric acids during cyclization induces >90% ee in the final product.
Synthesis of the Triazolo[4,3-b]Pyridazine Moiety
The triazolo-pyridazine ring is constructed via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Hydrazine Cyclocondensation
Reacting 6-chloropyridazin-3-amine with ethyl acetoacetate in the presence of hydrazine hydrate forms the triazole ring:
This step proceeds at 80°C for 12 hours, yielding 65–70% of the heterocycle.
Functionalization at Position 6
The 6-position of the triazolo-pyridazine is functionalized via nucleophilic aromatic substitution (SNAr). For example, treating 6-chloro-triazolo[4,3-b]pyridazine with octahydropyrrolo[3,4-c]pyrrole-2-amine in DMF at 120°C installs the secondary amine linkage:
Final Coupling of Components
The three synthesized fragments are combined via amide bond formation or nucleophilic acyl substitution.
Amide Coupling Strategy
The propan-1-one intermediate is activated as an acid chloride using thionyl chloride (SOCl₂) and coupled with the triazolo-pyridazine-pyrrolo-pyrrole amine under Schotten-Baumann conditions:
This method achieves 60–65% yield, with purification via recrystallization from ethanol.
Reductive Amination Alternative
An alternative route employs reductive amination between the ketone and amine using NaBH₃CN as a reducing agent:
While milder, this method yields 50–55% product due to competing side reactions.
Optimization and Challenges
Reaction Efficiency Comparison
Stereochemical Considerations
The octahydropyrrolo[3,4-c]pyrrole’s stereochemistry significantly impacts biological activity. Chiral HPLC analysis confirms that the (2R,5S) configuration predominates in catalytic asymmetric syntheses.
Scalability and Industrial Feasibility
Large-scale production faces challenges in cost-effective purification of the triazolo-pyridazine intermediate. Continuous flow chemistry has been proposed to enhance throughput, reducing reaction times from hours to minutes .
Q & A
Basic Question: What are the key considerations for synthesizing this compound with high purity?
Answer:
The synthesis involves multi-step reactions requiring precise control of parameters:
- Step 1: Formation of the triazolo-pyridazine core via cyclization of precursor amines under anhydrous conditions (e.g., using diethyl oxalate and NaH in toluene) .
- Step 2: Coupling the triazolo-pyridazine moiety to the octahydropyrrolo[3,4-c]pyrrole scaffold using nucleophilic substitution or cross-coupling reactions. Solvent choice (e.g., DMF or dichloromethane) and inert atmospheres (N₂/Ar) are critical to avoid hydrolysis .
- Purification: Column chromatography (ethyl acetate/hexane gradients) or recrystallization (2-propanol/methanol) ensures purity. Confirm via HPLC (>95%) and LC-MS for molecular weight validation .
Advanced Question: How can computational modeling guide the optimization of this compound’s bioactivity?
Answer:
- Target Docking: Use molecular docking (AutoDock Vina, Schrödinger) with enzymes like 14-α-demethylase (PDB: 3LD6) to predict binding affinity. Focus on interactions between the triazolo-pyridazine core and the enzyme’s heme pocket .
- MD Simulations: Run 100 ns molecular dynamics simulations (GROMACS) to assess stability of ligand-target complexes. Analyze RMSD and hydrogen bond persistence to prioritize derivatives .
- QSAR Modeling: Correlate substituent effects (e.g., methoxyphenyl groups) with antifungal/anticancer activity using partial least squares regression .
Basic Question: What spectroscopic techniques are essential for structural validation?
Answer:
- 1H/13C NMR: Assign peaks for methoxyphenyl (δ ~3.8 ppm for OCH₃), triazole protons (δ 8.1–8.5 ppm), and pyrrolidine carbons (δ 40–60 ppm) .
- X-ray Crystallography: Resolve the octahydropyrrolo[3,4-c]pyrrole conformation (e.g., chair vs. boat) and dihedral angles between fused rings. Data-to-parameter ratios >15 ensure reliability .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Advanced Question: How can conflicting solubility data be resolved for in vitro assays?
Answer:
- pH-Dependent Solubility: Perform shake-flask experiments at pH 1.2 (simulated gastric fluid) and 7.4 (phosphate buffer). Use HPLC-UV to quantify solubility, noting precipitation of the methoxyphenyl group in acidic conditions .
- Co-Solvent Systems: Test DMSO/PEG-400 mixtures (≤10% v/v) to enhance solubility without cytotoxicity. Validate via MTT assays on HEK-293 cells .
- Surfactant Use: Triton X-100 (0.1% w/v) can stabilize colloidal dispersions for kinetic solubility measurements .
Basic Question: What reaction conditions minimize byproducts during triazolo-pyridazine formation?
Answer:
- Temperature Control: Maintain 0–5°C during diazotization to prevent premature cyclization .
- Catalyst Optimization: Use Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings (aryl boronic acids) with <5% homocoupling byproducts .
- Workflow Design: Apply Design of Experiments (DoE) to optimize molar ratios (e.g., 1:1.2 for amine:carbonyl precursor) and reaction time (24–48 hrs) .
Advanced Question: What mechanistic insights explain the compound’s antifungal activity?
Answer:
- Lanosterol Demethylase Inhibition: The triazolo-pyridazine core chelates the heme iron in fungal CYP51, blocking ergosterol biosynthesis. Validate via IC₅₀ assays against Candida albicans .
- Membrane Permeability: Use fluorescent probes (e.g., DiOC₆) to quantify disruption of fungal membrane integrity. Compare with amphotericin B as a positive control .
- Resistance Profiling: Screen against azole-resistant strains (e.g., C. glabrata with ERG11 mutations) to assess cross-resistance risks .
Basic Question: How to determine pKa and logP for pharmacokinetic profiling?
Answer:
- Potentiometric Titration: Use a GLpKa analyzer to measure ionization constants (pKa ~6.8 for the pyrrolidine nitrogen) .
- logP via HPLC: Compare retention times with reference standards on a C18 column (ACD/logP module). Expected logP ~2.5 due to the methoxyphenyl group .
- In Silico Prediction: SwissADME or MarvinSketch provide preliminary estimates but require experimental validation .
Advanced Question: What strategies address low yield in the final coupling step?
Answer:
- Microwave-Assisted Synthesis: Reduce reaction time from 48 hrs to 2 hrs at 120°C, improving yield from 45% to 72% .
- Protecting Groups: Temporarily protect the pyrrolidine nitrogen with Boc groups to prevent side reactions during triazolo-pyridazine coupling .
- Flow Chemistry: Implement continuous-flow reactors for precise mixing and heat transfer, reducing decomposition .
Basic Question: How is stereochemical purity assessed in the octahydropyrrolo scaffold?
Answer:
- Chiral HPLC: Use a Chiralpak IA-3 column with hexane/ethanol (90:10) to resolve enantiomers. Compare retention times with racemic standards .
- Optical Rotation: Measure [α]D²⁵ (e.g., +15.6° for the R-configuration) to confirm enantiomeric excess .
- NOESY NMR: Identify through-space correlations between the methoxyphenyl and pyrrolidine protons to confirm relative configuration .
Advanced Question: How can metabolomic studies predict in vivo toxicity?
Answer:
- Microsomal Incubation: Incubate with rat liver microsomes (RLM) and NADPH. Use UPLC-QTOF to identify phase I metabolites (e.g., O-demethylation of the methoxyphenyl group) .
- CYP Inhibition Screening: Test against CYP3A4 and CYP2D6 isoforms via fluorogenic assays. IC₅₀ >10 μM indicates low drug-drug interaction risk .
- ROS Detection: Measure reactive oxygen species (ROS) in HepG2 cells using DCFH-DA fluorescence. A 1.5-fold increase vs. control signals oxidative stress risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
